molecular formula C9H7BrS2 B8470811 3-Bromo-5'-methyl-2,2'-bithiophene

3-Bromo-5'-methyl-2,2'-bithiophene

Cat. No.: B8470811
M. Wt: 259.2 g/mol
InChI Key: LNPWAFCLMNGBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5'-methyl-2,2'-bithiophene is a halogenated bithiophene derivative featuring a bromine atom at the 3-position and a methyl group at the 5'-position of the bithiophene backbone. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Stille) for constructing π-conjugated systems used in organic electronics and pharmaceuticals .

Synthesis:
The synthesis typically involves selective functionalization of 2,2'-bithiophene. and highlight methodologies such as bromination (using Br₂/NaHCO₃ or N-bromosuccinimide) and methyl group introduction via alkylation or Suzuki coupling. For instance, methyl groups are strategically introduced at the 5'-position to block undesired reactivity and enhance selectivity in subsequent reactions .

Properties

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-5-methylthiophene

InChI

InChI=1S/C9H7BrS2/c1-6-2-3-8(12-6)9-7(10)4-5-11-9/h2-5H,1H3

InChI Key

LNPWAFCLMNGBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Bithiophene derivatives with halogen substituents (Br, I) or functional groups (e.g., ethynyl, methyl) exhibit distinct reactivities:

Compound Reactivity Profile Key References
3-Bromo-5'-methyl-2,2'-bithiophene Bromine at 3-position enables Suzuki coupling with boronic acids; methyl group at 5' reduces steric hindrance compared to bulkier substituents. Yields: 70–85% in Pd-catalyzed couplings .
5-Iodo-2,2'-bithiophene Iodine’s higher electronegativity accelerates oxidative addition in Pd-catalyzed reactions but may lead to overfunctionalization. Yields: 75–90% .
5-Ethynyl-2,2'-bithiophene Ethynyl groups enable click chemistry or further functionalization via Sonogashira coupling. Requires careful handling due to alkyne reactivity .

Key Insight : Brominated derivatives like this compound offer a balance between reactivity and stability, whereas iodinated analogs (e.g., 5-iodo-2,2'-bithiophene) are more reactive but prone to side reactions . Methyl groups improve regioselectivity by blocking competing reaction sites .

Physical and Electronic Properties

Substituents significantly alter solubility, crystallinity, and electronic properties:

Compound Solubility Melting Point Electronic Effects
This compound Moderate in toluene, DMF ~120–125°C (estimated) Bromine increases electron-withdrawing character; methyl enhances lipophilicity.
5,5'-Diiodo-2,2'-bithiophene Low in polar solvents >200°C (observed) Iodine’s heavy atom effect enhances crystallinity but reduces solubility .
5-(4-Hydroxyphenyl)-2,2'-bithiophene High in DMSO ~180°C Hydroxyl group introduces hydrogen bonding, improving film-forming properties .

Key Insight : Methyl groups improve processability in thin-film applications, while halogens like bromine or iodine tailor electronic properties for optoelectronic devices .

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